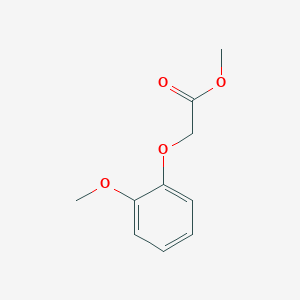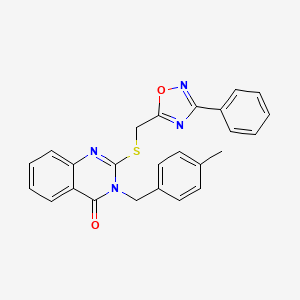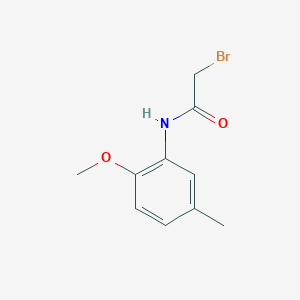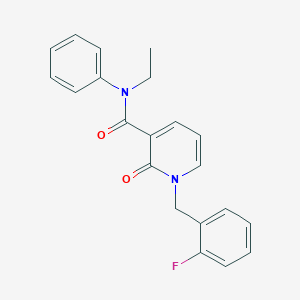![molecular formula C22H25N3O4S2 B2361627 (4-(6-Ethoxybenzo[d]thiazol-2-yl)pipérazin-1-yl)(2-(éthylsulfonyl)phényl)méthanone CAS No. 886933-69-3](/img/structure/B2361627.png)
(4-(6-Ethoxybenzo[d]thiazol-2-yl)pipérazin-1-yl)(2-(éthylsulfonyl)phényl)méthanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(2-(ethylsulfonyl)phenyl)methanone is a chemical compound with potential biological activities . It is related to a series of compounds synthesized for their potential as atypical antipsychotic agents .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of 4- {4- [2- (4- (2-substitutedquinoxalin-3-yl)piperazin-1-yl)ethyl] phenyl} thiazoles were synthesized in an effort to prepare novel atypical antipsychotic agents .Molecular Structure Analysis
The molecular structure of similar compounds has been characterized by IR, NMR, MS spectral data and X-ray diffraction . The crystal structure demonstrated a conventional chair conformation for the piperazine ring .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds have been reported. The synthesis was carried out under optimized copper catalyst copper(II) sulfate pentahydrate/sodium ascorbate, t-BuOH/water (1:1, v/v) to afford the regioselective 1,4-disubstituted 1,2,3-triazole isomer .Applications De Recherche Scientifique
Activité antibactérienne
Les dérivés du thiazole sont reconnus pour leurs puissantes propriétés antibactériennes. La combinaison des groupes thiazole et sulfonamide peut conduire au développement d'antimicrobiens hybrides . Ces composés peuvent présenter une activité significative contre les bactéries à Gram négatif et à Gram positif, ce qui est crucial dans la lutte contre les souches résistantes aux antibiotiques. Le composé en question pourrait être synthétisé avec des variations pour améliorer son efficacité antibactérienne.
Activité antitumorale et cytotoxique
Les thiazoles jouent également un rôle dans les médicaments antitumoraux et cytotoxiques. Certains dérivés du thiazole ont montré une efficacité contre les lignées cellulaires tumorales humaines . Le groupe éthylsulfonyl phényl dans le composé pourrait potentiellement être modifié pour cibler des cellules cancéreuses spécifiques, offrant une voie pour le développement de nouvelles thérapies anticancéreuses.
Agents neuroprotecteurs
Les thiazoles ont été associés à des effets neuroprotecteurs. On les retrouve dans des composés qui contribuent au bon fonctionnement du système nerveux et à la synthèse de neurotransmetteurs . Ce composé pourrait être étudié pour son utilisation potentielle dans le traitement des maladies neurodégénératives ou la protection de la santé neuronale.
Agents anti-inflammatoires
Les propriétés anti-inflammatoires des dérivés du thiazole en font des candidats pour le traitement des maladies inflammatoires chroniques . En modifiant la structure moléculaire, il est possible d'améliorer l'activité anti-inflammatoire du composé, ce qui en fait un ajout précieux au domaine des médicaments anti-inflammatoires.
Agents antiviraux
Des composés du thiazole ont été identifiés avec une activité anti-VIH et d'autres propriétés antivirales . Le composé pourrait être étudié pour son utilisation potentielle comme agent antiviral, en particulier dans le contexte des infections virales émergentes et du besoin constant de nouveaux médicaments antiviraux.
Mécanisme D'action
Target of Action
The primary targets of this compound are currently unknown. The compound is a derivative of thiazole, which is known to have diverse biological activities . Thiazole derivatives have been found to act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with various targets, leading to a range of biological effects . The compound’s interaction with its targets could lead to changes in cellular processes, potentially resulting in its observed biological activities.
Biochemical Pathways
Thiazole derivatives have been found to affect a variety of biochemical pathways, leading to their diverse biological activities .
Result of Action
Based on the known activities of thiazole derivatives, it could potentially have a range of effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Orientations Futures
The future directions for research on this compound could involve further exploration of its potential biological activities, including its potential as an atypical antipsychotic agent . Additionally, further studies could be conducted to optimize the synthesis process and to explore other potential applications of the compound.
Analyse Biochimique
Biochemical Properties
The biochemical properties of (4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(2-(ethylsulfonyl)phenyl)methanone are not fully understood yet. Benzothiazole derivatives have been found to interact with various enzymes, proteins, and other biomolecules . For instance, some benzothiazole derivatives have been found to bind to the colchicine binding site of tubulin , which is a critical protein for cell division and structure.
Cellular Effects
. They can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The exact molecular mechanism of (4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(2-(ethylsulfonyl)phenyl)methanone is not fully known. Some benzothiazole derivatives have been found to bind to the colchicine binding site of tubulin , which could lead to changes in gene expression, enzyme inhibition or activation.
Temporal Effects in Laboratory Settings
Dosage Effects in Animal Models
The effects of (4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(2-(ethylsulfonyl)phenyl)methanone at different dosages in animal models are not well-documented. Similar compounds have been studied for their threshold effects, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
The metabolic pathways that (4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(2-(ethylsulfonyl)phenyl)methanone is involved in are not well-known. Benzothiazole derivatives are known to interact with various enzymes or cofactors .
Transport and Distribution
The transport and distribution of (4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(2-(ethylsulfonyl)phenyl)methanone within cells and tissues are not well-documented. Similar compounds are often studied for their interactions with transporters or binding proteins, as well as any effects on their localization or accumulation .
Subcellular Localization
The subcellular localization of (4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(2-(ethylsulfonyl)phenyl)methanone and any effects on its activity or function are not well-known. Similar compounds are often studied for any targeting signals or post-translational modifications that direct them to specific compartments or organelles .
Propriétés
IUPAC Name |
[4-(6-ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-(2-ethylsulfonylphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4S2/c1-3-29-16-9-10-18-19(15-16)30-22(23-18)25-13-11-24(12-14-25)21(26)17-7-5-6-8-20(17)31(27,28)4-2/h5-10,15H,3-4,11-14H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVZWMQRZUXRQHM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C4=CC=CC=C4S(=O)(=O)CC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[3-(4-Chloro-3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2361551.png)


![2-[alpha-(Dimethylaminomethylene)-beta-oxophenethyl]isoindoline-1,3-dione](/img/structure/B2361556.png)

![N-(4-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide](/img/structure/B2361558.png)




